molecular formula C21H28N2O2 B8621230 4-(5-Decylpyrimidin-2-YL)benzoic acid CAS No. 106831-32-7

4-(5-Decylpyrimidin-2-YL)benzoic acid

Cat. No. B8621230
M. Wt: 340.5 g/mol
InChI Key: WIFSZQUMUBLVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110496

Procedure details

5-n-Decyl-2-(4'-cyanophenyl)pyrimidine (2.0 g) was refluxed together with diethyl glycol (15 ml) and potassium hydroxide (1.0 g) for 1 day. The reaction mixture was poured in a mixed solution of water (100 ml) and concentrated hydrochloric acid (50 ml) and the mixture was stirred for half a day under heating. The precipitated crystal was collected and washed with water and then recrystallized from ethanol to obtain the titled compound (2.0 g).
Name
5-n-Decyl-2-(4'-cyanophenyl)pyrimidine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:22]=[CH:21]C(C#N)=[CH:19][CH:18]=2)=[N:15][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].CCOCC[O:30][CH2:31][CH3:32].[OH-:33].[K+].Cl>O>[CH2:1]([C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:22]=[CH:21][C:32]([C:31]([OH:30])=[O:33])=[CH:19][CH:18]=2)=[N:15][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
5-n-Decyl-2-(4'-cyanophenyl)pyrimidine
Quantity
2 g
Type
reactant
Smiles
C(CCCCCCCCC)C=1C=NC(=NC1)C1=CC=C(C=C1)C#N
Name
Quantity
15 mL
Type
reactant
Smiles
CCOCCOCC
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for half a day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
The precipitated crystal was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)C=1C=NC(=NC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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